2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 2-chloropyridine derivatives with ethyl-substituted pyrimidine precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the pyridine and pyrimidine rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Halogen substitution reactions can occur at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridin-4-yl)methanol: A related compound with similar structural features but different functional groups.
2-(2-Chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione: Another compound with a pyridine ring but different core structure.
Uniqueness
2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one is unique due to its combination of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10ClN3O |
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Molecular Weight |
235.67 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10ClN3O/c1-2-8-6-10(16)15-11(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3,(H,14,15,16) |
InChI Key |
SKRMXIZHRLRCHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
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